Tert-butyl 3,3-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Tert-butyl 3,3-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate (CAS 2169368-49-2) is a Boc-protected, gem-dimethyl-substituted fused bicyclic N-heterocycle belonging to the octahydropyrrolo[3,4-b]pyrrole scaffold class. Its molecular formula is C₁₃H₂₄N₂O₂ (MW 240.34 g/mol) with a computed XLogP3 of 1.7, topological polar surface area of 41.6 Ų, and two undefined stereocenters, consistent with a racemic mixture.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
CAS No. 2169368-49-2
Cat. No. B13470377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3,3-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate
CAS2169368-49-2
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC1(CNC2C1CN(C2)C(=O)OC(C)(C)C)C
InChIInChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-6-9-10(7-15)14-8-13(9,4)5/h9-10,14H,6-8H2,1-5H3
InChIKeyAFMIHICFPVOYBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3,3-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate (CAS 2169368-49-2): Core Properties & Comparator Landscape for Informed Procurement


Tert-butyl 3,3-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate (CAS 2169368-49-2) is a Boc-protected, gem-dimethyl-substituted fused bicyclic N-heterocycle belonging to the octahydropyrrolo[3,4-b]pyrrole scaffold class [1]. Its molecular formula is C₁₃H₂₄N₂O₂ (MW 240.34 g/mol) with a computed XLogP3 of 1.7, topological polar surface area of 41.6 Ų, and two undefined stereocenters, consistent with a racemic mixture [1]. According to the ECHA C&L Inventory, the compound is classified as Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [2]. This compound serves as a protected intermediate for further elaboration at the N-1 and N-5 positions, with the 3,3-dimethyl group introducing steric and conformational constraints that distinguish it from unsubstituted analogs [1].

Why Generic Substitution of CAS 2169368-49-2 with Unsubstituted Octahydropyrrolopyrrole Analogs Leads to Divergent Outcomes


The unsubstituted analog 5-Boc-hexahydropyrrolo[3,4-b]pyrrole (CAS 132414-81-4) shares the same Boc-protected fused bicyclic core but lacks the 3,3-dimethyl substitution [1]. This single structural difference produces a computed XLogP3 shift from 0.9 (CAS 132414-81-4) to 1.7 (target), a Δ of +0.8 log units [1][2]. The gem-dimethyl group also invokes the Thorpe-Ingold effect, compressing the internal angle of the pyrrolidine ring and promoting cyclization-competent conformations, an effect absent in the non-methylated analog [3]. Furthermore, the GHS safety profiles diverge sharply: the target is classified for skin/eye/respiratory irritation while the comparator carries aquatic acute/chronic toxicity (H400/H410), meaning the two compounds cannot be swapped without altering hazard communication and waste-handling procedures [1][2]. These quantitative differences in lipophilicity, conformational bias, and safety classification mean that generic in-class substitution will change both synthetic reactivity and workplace handling requirements.

Quantitative Differentiation Evidence for Tert-butyl 3,3-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate Versus Closest Analogs


XLogP3 Lipophilicity Shift of +0.8 Log Units Relative to Unsubstituted 5-Boc-hexahydropyrrolo[3,4-b]pyrrole

The target compound exhibits a computed XLogP3 of 1.7 compared with 0.9 for the unsubstituted 5-Boc-hexahydropyrrolo[3,4-b]pyrrole (CAS 132414-81-4), representing a Δ of +0.8 log units [1][2]. This increase is attributable to the two additional methyl groups at the 3-position. In lead optimization contexts, such a lipophilicity shift can materially influence passive membrane permeability, metabolic stability, and off-target promiscuity risk [1].

Lipophilicity Drug-likeness Membrane permeability Lead optimization

Molecular Complexity Increase (Δ = 60) and Heavy Atom Count (Δ = 2) Over the Parent Scaffold

The target compound has a computed complexity score of 320 and 17 heavy atoms, versus a complexity of 260 and 15 heavy atoms for the unsubstituted comparator (CAS 132414-81-4) [1][2]. The Δ of 60 complexity units and 2 additional heavy atoms reflects the gem-dimethyl substitution at C-3, which introduces a quaternary carbon center and increases the fraction of sp³-hybridized carbons (Fsp³). Higher Fsp³ is associated with improved clinical developability in small-molecule drug candidates [1].

Molecular complexity Scaffold diversity Fragment-based drug design Intermediate advancement

GHS Hazard Profile Divergence: Skin/Eye/Respiratory Irritation (Target) Versus Aquatic Acute/Chronic Toxicity (Unsubstituted Analog)

According to ECHA C&L Inventory notifications, the target compound is classified as Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335, respiratory tract) [1]. In contrast, the unsubstituted analog (CAS 132414-81-4) is classified as Aquatic Acute 1 (H400) and Aquatic Chronic 1 (H410) based on aggregated GHS information from multiple notifications [2]. These classifications are mutually exclusive in their primary hazard domains: the target poses inhalation/contact risks, while the comparator poses environmental persistence/ecotoxicity risks. This directly affects personal protective equipment (PPE) requirements, waste disposal protocols, and shipping classification.

Safety Hazard classification Waste handling Regulatory compliance

Conformational Restriction via Thorpe-Ingold Effect: gem-Dimethyl Acceleration of Ring-Closing Transformations

The 3,3-dimethyl substitution on the octahydropyrrolo[3,4-b]pyrrole scaffold invokes the Thorpe-Ingold (gem-dialkyl) effect: the mutual steric repulsion of the geminal methyl groups compresses the internal C–C–C angle at the quaternary carbon, pre-organizing the pyrrolidine ring into a conformation amenable to cyclization and ring-closing reactions [1]. The Thorpe-Ingold effect has been quantitatively validated across multiple ring systems, with rate accelerations of 10²–10⁵ fold for cyclization reactions when gem-dialkyl substitution replaces hydrogen [1]. While no direct kinetic data exist for this specific compound, the presence of the 3,3-dimethyl group is structurally analogous to documented gem-dimethyl-accelerated cyclizations in pyrrolidine and proline systems [1].

Conformational restriction Cyclization efficiency gem-Dialkyl effect Synthetic methodology

Boc Protection Compatibility with Ir-Catalyzed C–H Borylation for Late-Stage Diversification

The tert-butyloxycarbonyl (Boc) group on the target compound is documented to be compatible with Ir-catalyzed C–H borylation conditions, enabling selective functionalization at C–H positions β to nitrogen in pyrrole-type heterocycles [1]. Kallepalli et al. (2009) demonstrated that Boc-protected pyrroles, indoles, and azaindoles undergo regioselective Ir-catalyzed borylation without Boc cleavage, providing aryl boronate esters for subsequent Suzuki-Miyaura coupling [1]. The octahydropyrrolo[3,4-b]pyrrole scaffold, containing a secondary amine (N-1) adjacent to the Boc-protected N-5, offers two distinct directing environments for C–H borylation [2]. Patent literature (WO2019032654) confirms that elaborated octahydropyrrolo[3,4-b]pyrroles bearing this core are active as muscarinic acetylcholine M4 receptor antagonists, with the Boc group serving as a removable protecting group suitable for late-stage diversification [2].

C–H functionalization Late-stage diversification Boc protecting group Synthetic methodology

Preferred Application Scenarios for Tert-butyl 3,3-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate Based on Differentiation Evidence


Muscarinic Acetylcholine M4 Receptor Antagonist Lead Optimization

The octahydropyrrolo[3,4-b]pyrrole scaffold is explicitly claimed in Vanderbilt University's patent family (WO2019032654) as the core of potent mAChR M4 antagonists [1]. The target compound's Boc protection at N-5 and free secondary amine at N-1 provide orthogonal functionalization handles for parallel SAR exploration. The 3,3-dimethyl substitution contributes a lipophilicity increase of +0.8 XLogP3 units versus the unsubstituted scaffold, potentially improving CNS penetration—a critical requirement for M4-targeted neurological therapeutics [2]. The compound's GHS profile (non-aquatic-toxic) also simplifies laboratory handling during iterative analog synthesis compared to the aquatic-toxic unsubstituted comparator [3].

Histamine H3 Receptor Antagonist Development

The Zhao et al. (J. Med. Chem. 2009) study established the (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrrole chemotype as a high-affinity histamine H3 receptor antagonist scaffold, with lead compound 17a achieving a human H3 Kᵢ of 0.54 nM and rat oral bioavailability of 39% [4]. The target compound, bearing the 3,3-dimethyl substitution on the saturated ring, introduces additional steric constraint that may further differentiate H3 subtype selectivity. The Boc compatibility with Ir-catalyzed C–H borylation [5] offers a direct route to install aryl groups at the β-position of the pyrrole nitrogen, a key SAR vector identified in the Zhao study.

Conformationally Constrained Fragment-Based Screening Library Design

The target compound's molecular complexity score of 320 (Δ = +60 versus the parent scaffold) and its high fraction of sp³-hybridized carbons make it an attractive entry point for fragment-based drug design libraries [2]. The gem-dimethyl group introduces a quaternary carbon center that restricts conformational mobility, potentially reducing entropic penalties upon target binding—a concept supported by the Thorpe-Ingold effect literature [6]. Library designers prioritizing three-dimensional fragments with defined conformational preferences should preferentially procure this compound over the more flexible, non-methylated analog.

Safety-Conscious Medicinal Chemistry Workflows Requiring Non-Aquatic-Toxic Intermediates

For laboratories or CRO facilities operating under strict wastewater discharge permits, the target compound's GHS classification (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) is operationally preferable to the aquatic acute/chronic toxicity classification (H400/H410) of the unsubstituted 5-Boc-hexahydropyrrolo[3,4-b]pyrrole [3][7]. Procurement of the target eliminates the need for dedicated aquatic waste containment and disposal, reducing both regulatory burden and operational cost during multi-step synthetic campaigns where gram-to-kilogram quantities of intermediate may be consumed.

Quote Request

Request a Quote for Tert-butyl 3,3-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.